N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide
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Overview
Description
N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide typically involves the reaction of hexafluoroisopropanol with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hexafluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide exerts its effects involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to certain enzymes and receptors, facilitating various biochemical pathways. The compound’s unique structure allows it to participate in hydrogen bonding and van der Waals interactions, contributing to its efficacy in different applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional properties.
Hexafluoroisopropyl alcohol: Another fluorinated alcohol used in similar applications but with distinct reactivity.
Uniqueness
N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide stands out due to its amide functionality, which imparts additional stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in specialized chemical and industrial processes .
Properties
Molecular Formula |
C11H17F6NO2 |
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Molecular Weight |
309.25 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-propan-2-yloxypropan-2-yl)pentanamide |
InChI |
InChI=1S/C11H17F6NO2/c1-4-5-6-8(19)18-9(10(12,13)14,11(15,16)17)20-7(2)3/h7H,4-6H2,1-3H3,(H,18,19) |
InChI Key |
VMWVZPHGEUWOFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)OC(C)C |
Origin of Product |
United States |
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